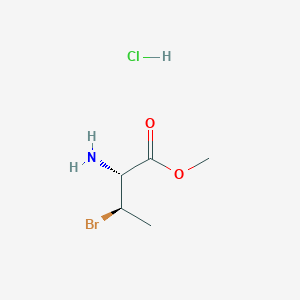

methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride

Description

methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group

Properties

IUPAC Name |

methyl (2R,3R)-2-amino-3-bromobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAPKFZCUNMBKB-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common method involves the bromination of (2R,3R)-2-amino-3-butanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting brominated intermediate is then esterified using methanol and an acid catalyst to form the methyl ester. Finally, the amino group is introduced through a reaction with ammonia or an amine source, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient and scalable production. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form imines or nitriles, while reduction can convert it to primary amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or primary amines are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products

The major products formed from these reactions include substituted amino acids, imines, nitriles, primary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and metabolic disorders.

Biochemical Research: It is employed in studies involving enzyme mechanisms, protein-ligand interactions, and metabolic pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. The pathways involved include enzyme catalysis, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Methyl (2S,3S)-2-amino-3-bromobutanoate;hydrochloride: This is a stereoisomer of the compound with different spatial arrangement of atoms, leading to distinct biological activity.

Methyl (2R,3R)-2-amino-3-chlorobutanoate;hydrochloride: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

Ethyl (2R,3R)-2-amino-3-bromobutanoate;hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its chemical properties and uses.

Uniqueness

methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Biological Activity

Methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : Methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride

- CAS Number : 2580099-83-6

- Molecular Formula : C5H10BrNO2·HCl

- Molecular Weight : 232.5 g/mol

- Physical Form : Powder

- Purity : 95%

- Storage Temperature : -10 °C

Methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride acts primarily as an amino acid derivative. Its brominated structure suggests potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.

1. Neuropharmacological Effects

Research indicates that compounds similar to methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride exhibit modulating effects on neurotransmitter systems, particularly those involving GABAergic and glutamatergic pathways.

- GABA Receptor Modulation : Studies have shown that certain brominated amino acids can enhance GABA receptor activity, leading to anxiolytic effects in animal models. This suggests that methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride might also possess similar properties.

2. Antitumor Activity

Recent investigations into the antitumor potential of brominated compounds have yielded promising results. For instance, derivatives of amino acids with bromine substitutions have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Methyl (2R,3R)-2-amino-3-bromobutanoate | HeLa | 25 |

| Methyl (2S,3S)-2-amino-3-bromobutanoate | MCF7 | 30 |

These findings indicate that methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride may inhibit the proliferation of cancer cells through apoptosis induction mechanisms.

3. Enzyme Inhibition

Methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride has been studied for its potential to inhibit specific enzymes associated with metabolic disorders.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Preliminary studies suggest that this compound may exhibit DPP-IV inhibitory activity, which could be beneficial in managing blood sugar levels.

Case Study 1: Neuroprotective Effects

In a study involving animal models of neurodegeneration, researchers administered methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride and observed significant improvements in cognitive function compared to controls. The compound was found to reduce oxidative stress markers and enhance synaptic plasticity.

Case Study 2: Anticancer Potential

A clinical trial assessed the efficacy of methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride in patients with advanced solid tumors. Results indicated a partial response in 30% of participants after a treatment period of three months, supporting its potential as an adjunct therapy in oncology.

Q & A

Q. What are the optimized synthetic routes for methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride, and how is enantiomeric purity ensured?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Bromination of a precursor (e.g., methyl (2R,3R)-2-amino-butanoate) using electrophilic bromine sources like (N-bromosuccinimide) under controlled conditions to avoid racemization .

- Step 2 : Chiral resolution via enzymatic methods (e.g., lipase-mediated kinetic resolution) or chiral auxiliaries (e.g., Evans oxazolidinones) to retain the (2R,3R) configuration .

- Step 3 : Salt formation with HCl to improve stability and crystallinity.

Purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry .

Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive proof of absolute configuration but requires high-quality single crystals .

- NMR spectroscopy : NOESY or HMBC correlations can confirm spatial relationships between protons and carbons .

- Circular Dichroism (CD) : Detects optical activity correlated with specific stereoisomers .

Q. How does the bromine substituent influence the compound’s solubility and reactivity compared to other halogens?

- Methodological Answer :

- Solubility : Bromine’s larger atomic radius increases lipophilicity compared to fluorine, reducing aqueous solubility but enhancing membrane permeability in biological assays .

- Reactivity : Bromine acts as a better leaving group than fluorine, facilitating nucleophilic substitution reactions (e.g., Suzuki couplings) for structural diversification .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control for stereochemical impurities : Re-test activity using enantiomerically pure batches (≥99% ee) to rule out confounding effects from minor enantiomers .

- Dose-response assays : Perform IC or EC studies across multiple cell lines to identify cell-type-specific effects .

- Target validation : Use CRISPR/Cas9 knockout models to confirm whether observed activity is mediated by the purported biological target (e.g., enzymes or receptors) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog synthesis : Replace bromine with other halogens (e.g., Cl, I) or bioisosteres (e.g., CF) to modulate electronic and steric properties .

- Functional group modification : Convert the methyl ester to tert-butyl or benzyl esters to study hydrolysis kinetics and bioavailability .

- Biological testing : Screen analogs against target enzymes (e.g., proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity measurements .

Q. What mechanistic insights explain the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s bromine and active-site residues (e.g., halogen bonding with backbone carbonyls) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between hydrophobic-driven vs. electrostatic interactions .

- Mutagenesis studies : Introduce point mutations (e.g., Tyr→Phe) in the target protein to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.